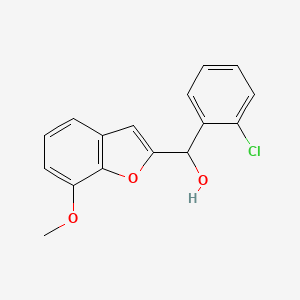

(2-Chlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

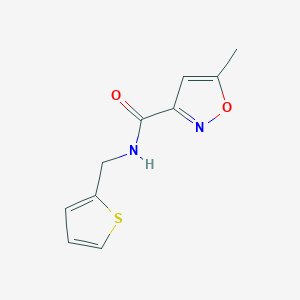

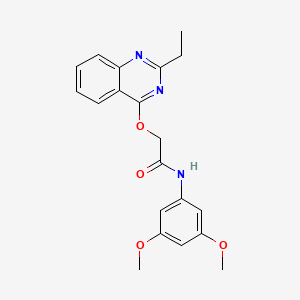

“(2-Chlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanol” is a chemical compound with the molecular formula C16H11ClO3 . It has a molecular weight of 286.71 . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years . Various methods have been developed, including the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Other strategies include the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C16H11ClO3/c1-19-13-8-4-5-10-9-14(20-16(10)13)15(18)11-6-2-3-7-12(11)17/h2-9H,1H3 .Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives have been studied extensively . For instance, the hydroalkoxylation reaction of ortho-alkynylphenols to afford benzo[b]furans in good yields is catalyzed by indium (III) halides . An isocyanide-mediated and Pd-catalyzed 5-exo-dig reductive cyclization of 1-(2-hydroxyphenyl)-propargyl alcohols provides 2-alkyl/benzyl benzofurans in excellent yields .Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 286.71 .Scientific Research Applications

Aryl Cation Photogeneration and Reactivity

Research on the photochemistry of related aryl halides, such as 4-chlorophenol, has led to insights into reductive dehalogenation mechanisms and the formation of arylated products through photo-generated aryl cations. This process demonstrates the potential of using light to facilitate the creation of complex organic molecules, showcasing applications in synthesizing compounds with specific functional groups or molecular architectures (Protti, Fagnoni, Mella, & Albini, 2004).

Methanol Conversion in Catalysis

The deactivation of acidic zeolite catalysts during methanol conversion has been studied to understand the mechanistic interference of spatial constraints in the conversion process. This research is crucial for improving catalytic methods in converting methanol to valuable chemical products, highlighting the role of methanol as a reactant in generating hydrocarbons and elucidating complex reaction mechanisms (Schulz, 2010).

Functionalized Furans Synthesis

The cyclization of 1,3-bis-silyl enol ethers with 1-chloro-2,2-dimethoxyethane facilitates the synthesis of functionalized furans, demonstrating a method for constructing furan rings efficiently. This research provides a pathway for synthesizing benzofuran derivatives, which are significant in pharmaceuticals and materials science (Bellur, Görls, & Langer, 2005).

Photochemical Synthesis of Benzofurans

Studies on the photolysis of aryloxyacetones reveal methods for generating 2-methylbenzofurans, indicating photochemical pathways for constructing benzofuran derivatives. This kind of research is essential for developing novel photochemical reactions for synthesizing complex organic compounds (Dirania & Hill, 1966).

Green Synthesis of Pentacyclic Compounds

Photo-reorganization of specific chromenones in methanol under UV light has been explored as a green synthesis method for pentacyclic compounds. This approach demonstrates an environmentally friendly route to synthesize complex organic structures without using specific and toxic reagents (Dalal, Khanna, Kumar, & Kamboj, 2017).

Safety and Hazards

Future Directions

Mechanism of Action

Action Environment

Environmental factors play a significant role in the compound’s action. Factors like pH, temperature, and the presence of other molecules can influence its stability, efficacy, and overall performance. Investigating these environmental conditions is essential for optimizing its use.

!Benzofuran

: Source

Properties

IUPAC Name |

(2-chlorophenyl)-(7-methoxy-1-benzofuran-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO3/c1-19-13-8-4-5-10-9-14(20-16(10)13)15(18)11-6-2-3-7-12(11)17/h2-9,15,18H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUASUUWIBALMGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(C3=CC=CC=C3Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

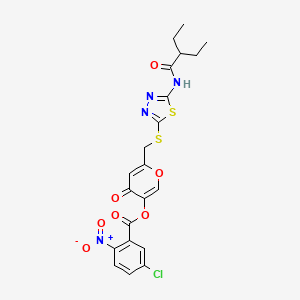

![N-(benzo[d][1,3]dioxol-5-yl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/no-structure.png)

![1-[(3R)-3-Methyl-4-methylsulfonylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2688411.png)

![Ethyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2688413.png)

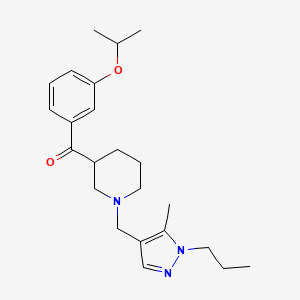

![1-[(2-Methylcyclohexyl)carbamoyl]ethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2688417.png)

![2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-N-(4-methylphenyl)-1-benzofuran-5-sulfonamide](/img/structure/B2688422.png)

![1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2688423.png)